molecular formula C10H13BrClN B6199353 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers CAS No. 2694733-65-6

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6199353
CAS No.: 2694733-65-6
M. Wt: 262.6
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Description

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indenamine derivatives This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting with the bromination of 2-methyl-2,3-dihydro-1H-inden-1-amine. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.

  • Reduction: Formation of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being researched for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its biological effects.

Comparison with Similar Compounds

  • 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

  • 5-bromo-2,3-dihydro-1H-inden-1-amine

  • 2-methyl-2,3-dihydro-1H-inden-1-amine

Uniqueness: 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the bromine atom, which differentiates it from other indenamine derivatives. This structural feature contributes to its distinct chemical and biological properties.

Properties

CAS No.

2694733-65-6

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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